Moroxydine

Catalog No.
S536047
CAS No.
3731-59-7
M.F
C6H13N5O
M. Wt
171.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moroxydine

CAS Number

3731-59-7

Product Name

Moroxydine

IUPAC Name

N'-carbamimidoylmorpholine-4-carboximidamide

Molecular Formula

C6H13N5O

Molecular Weight

171.20 g/mol

InChI

InChI=1S/C6H13N5O/c7-5(8)10-6(9)11-1-3-12-4-2-11/h1-4H2,(H5,7,8,9,10)

InChI Key

KJHOZAZQWVKILO-UHFFFAOYSA-N

SMILES

C1COCCN1C(=N)N=C(N)N

Solubility

Soluble in DMSO

Synonyms

4-morpholinocarboximidoylguanidine, Flumidine, Influmine, moroxidine, moroxydine, moroxydine monohydrochloride, N-amidino-4-morpholinecarboxamidine, Vironil, Virustat

Canonical SMILES

C1COCCN1C(=NC(=N)N)N

Isomeric SMILES

C1COCCN1/C(=N/C(=N)N)/N

Description

The exact mass of the compound Moroxydine is 171.112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759315. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of biguanides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action Studies

Research efforts are dedicated to understanding the precise mechanism by which Moroxydine inhibits influenza virus replication. While it's known to target the viral M2 protein, hindering the release of viral nucleic acid into the host cell, further studies are underway to elucidate the finer details of this interaction. This knowledge can be crucial for developing more potent antiviral drugs ().

Drug Resistance Research

The emergence of antiviral drug resistance is a growing concern. Scientists are actively investigating the potential for Moroxydine-resistant influenza strains to develop. These studies involve exposing influenza viruses to Moroxydine in controlled laboratory settings and monitoring for mutations that allow the virus to evade the drug's effects. Understanding these resistance mechanisms can inform strategies to develop new antiviral drugs and optimize treatment regimens ().

Combination Therapy Studies

Researchers are exploring the potential benefits of combining Moroxydine with other antiviral medications or therapeutic approaches to enhance its efficacy and potentially reduce the risk of resistance development. These studies involve testing different combinations in cell culture and animal models to assess their effectiveness against influenza viruses ().

Broad-Spectrum Antiviral Activity

While Moroxydine is currently used for influenza, some research suggests it might possess broader antiviral activity. Studies are investigating its effectiveness against other respiratory viruses, such as respiratory syncytial virus (RSV) and coronaviruses. These findings could pave the way for the use of Moroxydine in treating a wider range of viral infections ().

Moroxydine is a heterocyclic biguanidine compound, primarily recognized for its antiviral properties. Its chemical formula is C6H13N5OC_6H_{13}N_5O and it is often encountered in its hydrochloride form, Moroxydine hydrochloride, with the CAS number 3160-91-6. The compound exhibits structural characteristics typical of biguanides, which are organic compounds containing two N-linked guanidines. Moroxydine has been studied for its efficacy against various viruses, including those affecting both plants and animals, such as the Tomato Yellows Leaf Curl Virus and the Grass Carp Reovirus .

Current Understanding:

The exact mechanism by which moroxydine exerts its antiviral effect remains unclear []. One hypothesis suggests it might interfere with the virus's ability to replicate by affecting its interaction with host cells []. Further research is necessary to elucidate the precise molecular mechanisms involved.

Limited Data:

There is a paucity of data on the safety profile of moroxydine. A concerning case from 2014 reported kindergartens in China secretly administering moroxydine hydrochloride to children, highlighting the potential for misuse and the need for thorough safety assessments [].

  • Oxidation: It can be oxidized under specific conditions, which may involve agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Moroxydine can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions .

These reactions highlight the compound's versatility in synthetic chemistry.

Moroxydine's primary biological activity is its antiviral effect. It has been shown to inhibit viral replication by interacting with viral RNA and DNA. This interaction leads to a reduction in the spread of viruses within host organisms. Specifically, it has demonstrated protective effects against virus-induced cytopathic effects and apoptosis in host cells . The exact mechanism of action remains partially understood, but it is believed to impede viral DNA synthesis and disrupt viral life cycles .

The synthesis of Moroxydine hydrochloride typically involves the reaction of morpholine with dicyandiamide in the presence of hydrochloric acid. The process generally follows these steps:

  • Preparation: Morpholine is reacted with dicyandiamide under reflux conditions for approximately 48 hours.
  • Cooling and Filtration: After the reaction, the mixture is cooled and filtered to isolate the product.
  • Industrial Scale: In industrial settings, this reaction can be scaled up, often incorporating ammonium chloride to enhance yield .

Alternative synthesis methods have been developed to improve efficiency and reduce side reactions, including using diglycol and sulfuric acid in an autoclave setup .

Moroxydine is primarily utilized for its antiviral properties. It has been effective against a range of viruses, including:

  • Influenza viruses
  • Cucumber Mosaic Virus
  • Grass Carp Reovirus
  • Giant Salamander Iridovirus

These applications make Moroxydine a valuable compound in both agricultural and medical fields .

Interaction studies involving Moroxydine have focused on its efficacy against various viral pathogens. Research indicates that it can significantly reduce viral loads in infected cells by inhibiting replication processes. Additionally, studies have shown that Moroxydine may interact with cellular pathways involved in apoptosis and immune responses, although detailed mechanisms require further exploration .

Similar Compounds: Comparison with Other Compounds

Moroxydine shares similarities with other biguanides and antiviral agents. Key compounds include:

Compound NameStructure TypeAntiviral ActivityUnique Features
MetforminBiguanideLimited antiviral activityPrimarily used for diabetes management
PhenforminBiguanideLimited antiviral activitySimilar structure to Metformin
AcyclovirNucleoside analogStrong antiviral activitySpecific against herpes viruses
RibavirinNucleoside analogBroad-spectrum antiviralEffective against RNA viruses

Moroxydine's uniqueness lies in its specific action against a variety of plant and animal viruses while also exhibiting properties typical of biguanides . Its ability to inhibit viral replication through mechanisms that are not fully elucidated distinguishes it from other antiviral agents.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

171.11201006 g/mol

Monoisotopic Mass

171.11201006 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O611591WAH

Related CAS

3160-91-6 (mono-hydrochloride)
7420-18-0 (unspecified hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Moroxydine is a heterocyclic biguanidine with activity against influenza and other viral infections. Although its mechanism of action is not fully known the effects seem to be due to an influence on the virus host-cell system.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AX - Other antivirals
J05AX01 - Moroxydine

Pictograms

Irritant

Irritant

Other CAS

3731-59-7

Wikipedia

Moroxydine

Dates

Modify: 2023-08-15
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2: Magri A, Reilly R, Scalacci N, Radi M, Hunter M, Ripoll M, Patel AH, Castagnolo D. Rethinking the old antiviral drug moroxydine: Discovery of novel analogues as anti-hepatitis C virus (HCV) agents. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5372-6. doi: 10.1016/j.bmcl.2015.09.029. Epub 2015 Sep 12. PubMed PMID: 26428870.
3: Yu XB, Chen XH, Shan LP, Hao K, Wang GX. In vitro antiviral efficacy of moroxydine hydrochloride and ribavirin against grass carp reovirus and giant salamander iridovirus. Dis Aquat Organ. 2016 Oct 27;121(3):189-199. PubMed PMID: 27786157.
4: Yu XB, Chen XH, Ling F, Hao K, Wang GX, Zhu B. Moroxydine hydrochloride inhibits grass carp reovirus replication and suppresses apoptosis in Ctenopharyngodon idella kidney cells. Antiviral Res. 2016 Jul;131:156-65. doi: 10.1016/j.antiviral.2016.05.008. Epub 2016 May 14. PubMed PMID: 27188236.
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9: Vessman J, Johansson M, Gröningsson K. Determination of moroxydine in biological fluids by electron-capture gas chromatography. J Chromatogr. 1982 Apr 16;229(1):227-33. PubMed PMID: 7085830.
10: Zhang Q, Xiao C, Wang W, Qian M, Xu J, Yang H. Chromatography column comparison and rapid pretreatment for the simultaneous analysis of amantadine, rimantadine, acyclovir, ribavirin, and moroxydine in chicken muscle by ultra high performance liquid chromatography and tandem mass spectrometry. J Sep Sci. 2016 Oct;39(20):3998-4010. doi: 10.1002/jssc.201600490. Epub 2016 Sep 28. PubMed PMID: 27568878.
11: Gris JC, Neveu S, Tailland ML, Courtieu C, Marès P, Schved JF. Use of a low-molecular weight heparin (enoxaparin) or of a phenformin-like substance (moroxydine chloride) in primary early recurrent aborters with an impaired fibrinolytic capacity. Thromb Haemost. 1995 Mar;73(3):362-7. PubMed PMID: 7667816.
12: Boberg M, Killander A. Failure of the biguanide moroxydine chloride to stimulate plasma fibrinolytic activity. Acta Med Scand. 1984;215(3):221-4. PubMed PMID: 6731035.
13: Grobe JW. [Virostatic effect in the treatment of pityriasis rosea irritata with moroxydine-HCI]. Derm Beruf Umwelt. 1984;32(1):25. German. PubMed PMID: 6705693.
14: Topciu V, Bratu D, Mihăilescu R, Borţun C. [Recurrent herpetic gingivostomatitis treated with moroxydine, antiherpin and the immunostimulant SRE]. Bacteriol Virusol Parazitol Epidemiol. 1992 Jul-Dec;37(3-4):65-7. Romanian. PubMed PMID: 1340264.
15: Sun WJ, Lv WJ, Li LN, Yin G, Hang X, Xue Y, Chen J, Shi Z. Eugenol confers resistance to Tomato yellow leaf curl virus (TYLCV) by regulating the expression of SlPer1 in tomato plants. N Biotechnol. 2016 May 25;33(3):345-54. doi: 10.1016/j.nbt.2016.01.001. Epub 2016 Jan 14. PubMed PMID: 26776605.
16: Zhang X, Peng Y, Wan P, Yin L, Wang G, Sun J. Simultaneous determination and pharmacokinetic study of metformin and pioglitazone in dog plasma by LC-MS-MS. J Chromatogr Sci. 2014 Jan;52(1):52-8. doi: 10.1093/chromsci/bms204. Epub 2013 Jan 4. PubMed PMID: 23293039.
17: Liu Z, Yang F, Yao M, Lin Y, Su Z. Simultaneous determination of antiviral drugs in chicken tissues by ultra high performance liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 May;38(10):1784-93. doi: 10.1002/jssc.201401461. Epub 2015 May 6. PubMed PMID: 25781863.
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